An In-depth Technical Guide to 4,4-dimethyl-1,4-azasilinane: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4,4-dimethyl-1,4-azasilinane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond mere chemical structures to the practical application and synthetic potential of novel molecular entities. 4,4-dimethyl-1,4-azasilinane, a unique heterocyclic compound, has emerged as a valuable building block, particularly in the realm of medicinal chemistry. This guide is designed to provide a comprehensive technical overview of this compound, synthesizing available data with expert insights to facilitate its use in research and development. We will delve into its structure, physicochemical properties, reactivity, and its burgeoning role in the synthesis of complex molecules, most notably in the development of new anti-tuberculosis agents.
Molecular Architecture and Structural Elucidation
4,4-dimethyl-1,4-azasilinane is a six-membered heterocyclic compound featuring a nitrogen atom at position 1 and a silicon atom at position 4, with two methyl groups attached to the silicon. Its systematic IUPAC name is 4,4-dimethyl-1,4-azasilinane[1].
This conceptual pathway highlights a potential method for the laboratory-scale synthesis of this valuable heterocyclic compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4,4-dimethyl-1,4-azasilinane are not publicly available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
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Si-CH₃: A singlet in the upfield region (δ 0.0-0.5 ppm) integrating to 6H.
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-CH₂-Si-: A multiplet or two distinct multiplets in the region of δ 0.5-1.5 ppm, integrating to 4H.
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-CH₂-N-: A multiplet in the region of δ 2.5-3.0 ppm, integrating to 4H.
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N-H: A broad singlet, the chemical shift of which would be dependent on concentration and solvent, likely in the δ 1.0-3.0 ppm range, integrating to 1H.
¹³C NMR Spectroscopy:
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Si-CH₃: A signal in the upfield region (δ -5 to 5 ppm).
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-CH₂-Si-: A signal in the aliphatic region (δ 10-20 ppm).
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-CH₂-N-: A signal further downfield in the aliphatic region (δ 40-50 ppm).
Infrared (IR) Spectroscopy:
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N-H stretch: A moderate to weak band around 3300-3400 cm⁻¹.
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C-H stretch (aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region.
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N-H bend: A band around 1590-1650 cm⁻¹.
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Si-C stretch: Characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (for Si-(CH₃)₂) and 800-850 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 129.
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Fragmentation: Expect to see fragmentation patterns involving the loss of methyl groups from the silicon atom (M-15), and cleavage of the heterocyclic ring.
Chemical Properties and Reactivity
The reactivity of 4,4-dimethyl-1,4-azasilinane is primarily dictated by the presence of the secondary amine and the silicon-carbon and silicon-nitrogen bonds within the heterocyclic ring.
Reactivity as a Secondary Amine
The nitrogen atom in the ring behaves as a typical secondary amine, readily participating in a variety of chemical transformations.
N-Functionalization: The N-H proton can be readily substituted, allowing for the introduction of a wide range of functional groups. This is a key feature that has been exploited in its application in medicinal chemistry.
Reductive Amination: 4,4-dimethyl-1,4-azasilinane has been successfully employed as the amine component in reductive amination reactions. For instance, it reacts with pyrazole aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride to form N-substituted derivatives.[2]
This reactivity is fundamental to its use as a scaffold in the synthesis of complex molecules with potential biological activity.
Ring-Opening Reactions
Cyclic azasilanes are known to be susceptible to ring-opening reactions, particularly through the cleavage of the Si-N bond. This reactivity is driven by the formation of a more stable Si-O bond. For example, in the presence of hydroxyl groups, such as on the surface of silica, the ring can open to form a surface-tethered aminosilane.
Applications in Drug Discovery and Development
The primary and most well-documented application of 4,4-dimethyl-1,4-azasilinane is in the field of medicinal chemistry, specifically in the development of novel anti-tuberculosis agents.
MmpL3 Inhibitors for Tuberculosis Treatment
Derivatives of 4,4-dimethyl-1,4-azasilinane have shown potent activity as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it an attractive target for new anti-TB drugs.
Structure-activity relationship (SAR) studies have explored various substitutions on a pyrazole core, with the 4,4-dimethyl-1,4-azasilinane moiety being a key component that contributes to the potent anti-Mtb activity.[3][2] While some of these initial compounds showed promise, further optimization is needed to address issues like hERG inhibition, which is associated with the basic and lipophilic nature of these molecules.[4] The ongoing research in this area highlights the importance of the 4,4-dimethyl-1,4-azasilinane scaffold in the design of new therapeutics.
Experimental Protocols
While a specific protocol for the synthesis of the parent compound is not available, the following is a representative protocol for the utilization of 4,4-dimethyl-1,4-azasilinane in a reductive amination reaction, as described in the literature for the synthesis of MmpL3 inhibitors.[2]
Protocol: Reductive Amination of a Pyrazole Aldehyde with 4,4-dimethyl-1,4-azasilinane
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Reaction Setup: To a solution of the pyrazole aldehyde (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add 4,4-dimethyl-1,4-azasilinane (1.1 to 1.5 equivalents).
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Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 to 2.0 equivalents) portion-wise to the reaction mixture at room temperature. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the intermediate iminium ion without affecting the aldehyde starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting aldehyde is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted 4,4-dimethyl-1,4-azasilinane derivative.
This self-validating protocol, through the use of analytical monitoring, ensures the complete conversion of starting materials and allows for the isolation of a pure product.
Conclusion and Future Outlook
4,4-dimethyl-1,4-azasilinane is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its utility has been demonstrated in the synthesis of potent anti-tuberculosis agents. While a comprehensive experimental characterization of the parent compound is currently lacking in the public domain, its reactivity as a secondary amine is well-established. Future research efforts should focus on the development and publication of a robust and scalable synthesis for 4,4-dimethyl-1,4-azasilinane, along with a thorough experimental investigation of its physical and spectroscopic properties. Such data would undoubtedly accelerate its adoption and exploitation in a wider range of chemical research and development endeavors.
References
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Ghorpade, S. R., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. [Online]. Available: [Link]
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Khonde, L. P., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Online]. Available: [Link]
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Chuma, C., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. [Online]. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23043510, 4,4-dimethyl-1,4-azasilinane. [Online]. Available: [Link]
